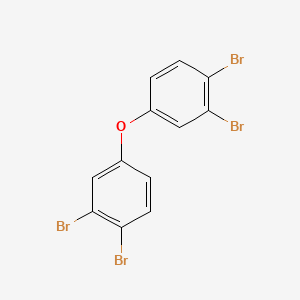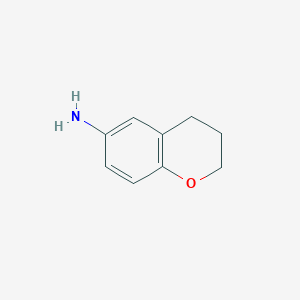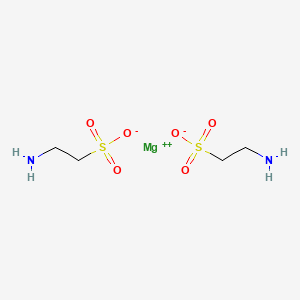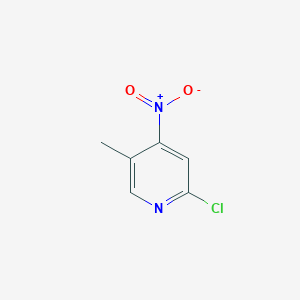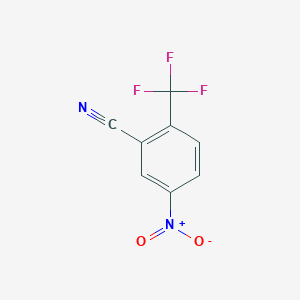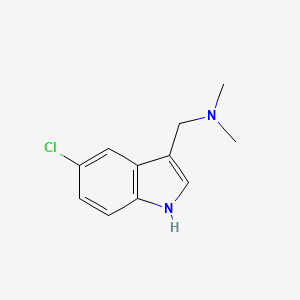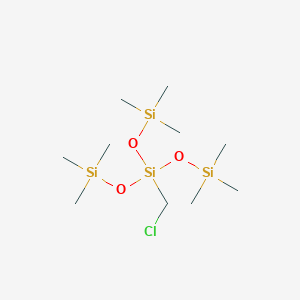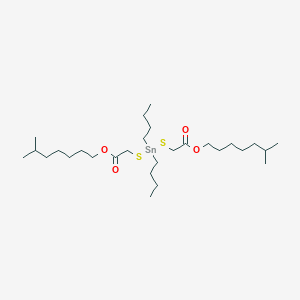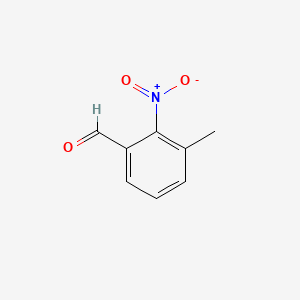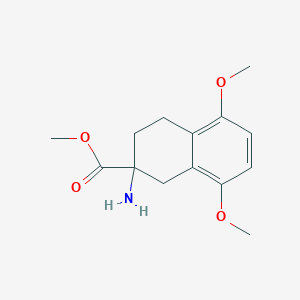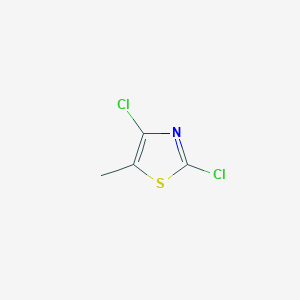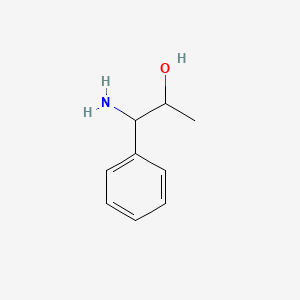
1-Amino-1-phenylpropan-2-ol
概要
説明
1-Amino-1-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is also referred to as 1-phenyl-1-amino-2-propanol and is structurally related to phenylpropanolamine .
科学的研究の応用
1-Amino-1-phenylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
作用機序
Mode of Action
1-Amino-1-phenylpropan-2-ol interacts with its targets, the adrenergic receptors, by inducing the release of norepinephrine . This compound was initially thought to act as a direct agonist of adrenergic receptors, but it was later found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic, which means it stimulates the nervous system by promoting the release of norepinephrine .
Biochemical Pathways
The release of norepinephrine triggered by this compound affects various biochemical pathways. Norepinephrine is a neurotransmitter that plays a key role in the ‘fight or flight’ response, which prepares the body for action. It does this by binding to adrenergic receptors, leading to vasoconstriction, increased heart rate, and increased blood glucose levels .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The half-life of this compound, which is the time it takes for the concentration of the drug in the body to reduce by half, is between 2.1 and 3.4 hours . This information is crucial in understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with adrenergic receptors. By inducing the release of norepinephrine, it leads to the activation of these receptors, which can result in vasoconstriction, reduced tissue hyperemia, edema, and nasal congestion, and increased nasal airway patency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity. Furthermore, individual factors such as a person’s age, health status, and genetic makeup can also influence how this compound works in the body .
生化学分析
Biochemical Properties
1-Amino-1-phenylpropan-2-ol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as monoamine oxidases, which are involved in the metabolism of neurotransmitters. The compound can act as a substrate for these enzymes, leading to the production of metabolites such as hippuric acid and 4-hydroxynorephedrine . Additionally, this compound can bind to adrenergic receptors, influencing the release of norepinephrine and other neurotransmitters .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways by acting as a sympathomimetic agent, which means it mimics the effects of sympathetic nervous system activation. This can lead to increased heart rate and blood pressure . The compound also affects gene expression and cellular metabolism by interacting with adrenergic receptors and influencing the release of neurotransmitters . These interactions can result in changes in cellular function and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. The compound can bind to adrenergic receptors, leading to the activation of signaling pathways that result in the release of norepinephrine . This activation can influence various cellular processes, including gene expression and enzyme activity. Additionally, this compound can inhibit or activate enzymes such as monoamine oxidases, leading to changes in the levels of neurotransmitters and other metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can cause dose-dependent increases in intracellular reactive oxygen species and cell membrane damage over time . These effects can lead to changes in cell viability and metabolic activity. Additionally, the compound’s interactions with enzymes and receptors can result in temporal changes in cellular signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can act as a sympathomimetic agent, leading to increased heart rate and blood pressure . At high doses, it can cause toxic or adverse effects, such as hemorrhagic stroke . These threshold effects highlight the importance of dosage in determining the compound’s impact on cellular and physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound can be metabolized by monoamine oxidases to produce metabolites such as hippuric acid and 4-hydroxynorephedrine . These metabolic pathways can influence the levels of neurotransmitters and other metabolites in the body, affecting cellular function and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . These interactions can affect the compound’s bioavailability and its ability to exert its effects on cellular processes.
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. The compound’s subcellular localization can be directed by targeting signals or post-translational modifications that direct it to specific organelles . These localization patterns can affect the compound’s interactions with enzymes and receptors, influencing its overall impact on cellular function.
準備方法
1-Amino-1-phenylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation in the presence of a suitable catalyst like palladium on carbon (Pd/C). These methods are optimized for large-scale production and often include purification steps like recrystallization to achieve the desired product quality .
化学反応の分析
1-Amino-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amines or alcohols .
類似化合物との比較
1-Amino-1-phenylpropan-2-ol is structurally similar to several other compounds, including:
Phenylpropanolamine: Both compounds share a similar structure and have sympathomimetic properties.
Ephedrine: This compound is also a sympathomimetic agent and is used in the treatment of asthma and nasal congestion.
Pseudoephedrine: Another sympathomimetic agent used as a decongestant.
The uniqueness of this compound lies in its specific applications and the balance of its pharmacological effects, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
1-amino-1-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOXZIUGCXWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493471 | |
| Record name | 1-Amino-1-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52500-61-5 | |
| Record name | beta-Amino-alpha-methylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052500615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-1-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1589923.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)
